

Introduction to BODIPY Probes for Lipid Analysis

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Compound of Interest

Compound Name: C1-Bodipy-C12

Cat. No.: B10773952

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BODIPY dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high quantum yield, and relative insensitivity to environmental pH and polarity.[1][2] Within this family, fatty acid analogs such as **C1-BODIPY-C12** are valuable for monitoring lipid metabolism and localization. C1-BODIPY 500/510-C12, for instance, is a fluorescent fatty acid analog that can be metabolically incorporated into cellular lipids, making it an effective tool for staining lipid droplets in live cells.[3][4]

For the specific detection of lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress, the ratiometric probe C11-BODIPY™ 581/591 C11 is extensively documented and widely used.[5][6][7] This probe is structurally similar to cellular fatty acids and readily incorporates into cellular membranes. In its reduced state, it emits a red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.[8] This spectral shift allows for a ratiometric analysis, providing a sensitive and quantitative measure of lipid peroxidation.[6]

Given the extensive validation of C11-BODIPY™ 581/591 C11 for lipid peroxidation and ferroptosis studies, the following protocols will primarily focus on this probe. While **C1-Bodipy-C12** is excellent for general lipid droplet staining, researchers specifically investigating lipid peroxidation should consider using C11-BODIPY™ 581/591 C11 for its ratiometric properties.

Core Applications in Flow Cytometry

- **Quantification of Lipid Peroxidation:** Measurement of the oxidative degradation of lipids within cellular membranes.

- Detection of Ferroptosis: A form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Analysis of Cellular Oxidative Stress: Assessing the impact of various stimuli on lipid integrity.

Data Presentation

The following tables summarize the key quantitative parameters for the use of C11-BODIPY™ 581/591 C11 in flow cytometry applications.

Parameter	Value	Source
Probe	C11-BODIPY™ 581/591 C11	[5] [6]
Stock Solution Concentration	2 mM in DMSO	[6]
Working Concentration	2 µM in complete culture medium	[6]
Incubation Time	30 minutes at 37°C	[8]
Reduced State (Excitation/Emission)	~581 nm / ~591 nm (PE channel)	[2] [8]
Oxidized State (Excitation/Emission)	~500 nm / ~510 nm (FITC channel)	[2] [8]

Experimental Condition	Recommended Control/Inducer	Concentration	Incubation Time	Expected Outcome	Source
Positive Control for Ferroptosis	RSL3	10 μ M	2 hours	Significant increase in green fluorescence (FITC)	[6]
Inhibition of Lipid Peroxidation	Liproxstatin-1	10 μ M	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]
Inhibition of Ferroptosis	Ferrostatin-1	5 μ M	24 hours (pretreatment)	Reduction in green fluorescence (FITC)	[6]

Experimental Protocols

Protocol 1: Detection of Lipid Peroxidation and Ferroptosis in Suspension Cells

This protocol outlines the steps for staining suspension cells with C11-BODIPY™ 581/591 C11 to measure lipid peroxidation by flow cytometry.

Materials:

- C11-BODIPY™ 581/591 C11
- Anhydrous DMSO
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)

- Suspension cells of interest
- Flow cytometer with 488 nm laser and detectors for FITC and PE

Procedure:

- Prepare a 2 mM stock solution of C11-BODIPY™ 581/591 C11 in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Culture cells to the desired density. For optimal results, ensure cells are in the logarithmic growth phase.
- Prepare a 2 µM working solution of C11-BODIPY™ 581/591 C11 by diluting the stock solution in pre-warmed complete culture medium.[\[6\]](#)
- Harvest cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with PBS and resuspend the cell pellet in the 2 µM C11-BODIPY™ 581/591 C11 working solution.
- Incubate the cells for 30 minutes at 37°C in the dark.[\[8\]](#)
- After incubation, wash the cells twice with PBS to remove any unbound dye.
- Resuspend the cells in PBS for immediate analysis on a flow cytometer.
- Acquire data using a flow cytometer. Excite the cells with a 488 nm laser and collect fluorescence emission in the green (FITC, ~510 nm) and red (PE, ~591 nm) channels.[\[8\]](#)
- Analyze the data. An increase in the FITC signal indicates lipid peroxidation. The ratio of green to red fluorescence can be used for a more quantitative ratiometric analysis.

Protocol 2: Detection of Lipid Peroxidation in Adherent Cells

This protocol is adapted for adherent cell lines.

Materials:

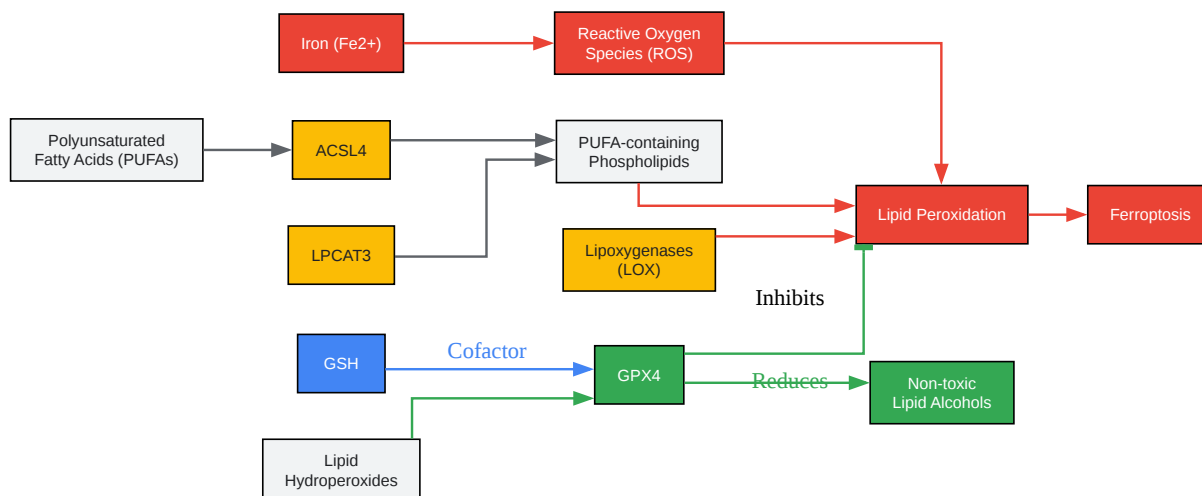
- Same as Protocol 1, with the addition of a cell detachment solution (e.g., Trypsin-EDTA).

Procedure:

- Seed and culture adherent cells in a multi-well plate to ~70-80% confluency.
- Prepare the 2 μ M C11-BODIPY™ 581/591 C11 working solution as described in Protocol 1.
- Remove the culture medium from the wells and add the C11-BODIPY™ working solution.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS.
- Detach the cells using a suitable cell detachment solution.
- Neutralize the detachment solution with complete culture medium and transfer the cells to a tube.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in PBS for immediate flow cytometric analysis.
- Acquire and analyze the data as described in Protocol 1.

Mandatory Visualizations

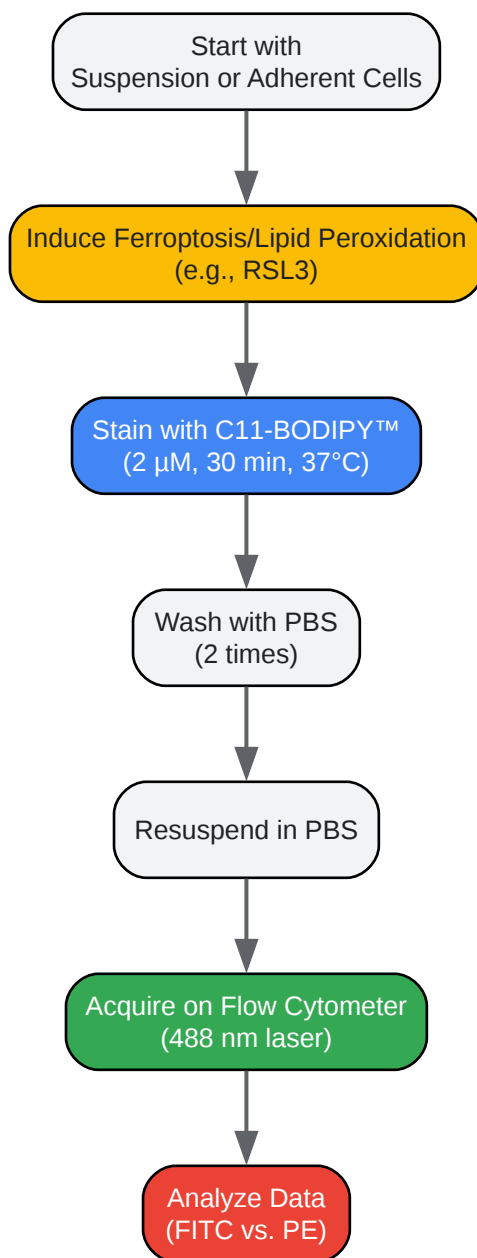
Signaling Pathway of Ferroptosis



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Caption: Simplified signaling pathway of ferroptosis.

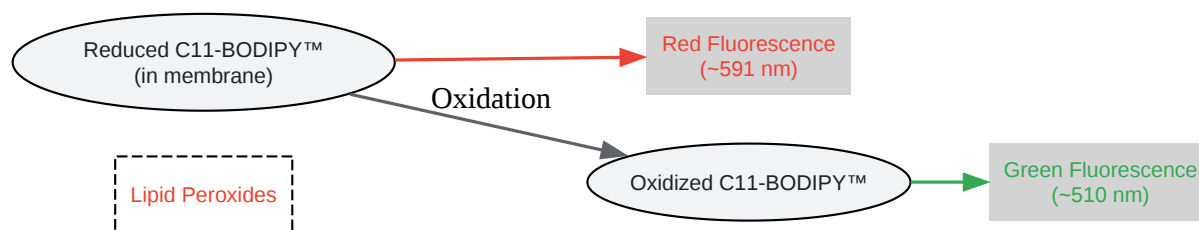
Experimental Workflow for Flow Cytometry Analysis



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Caption: Experimental workflow for C11-BODIPY™ staining.

C11-BODIPY™ 581/591 C11 Mechanism of Action



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Caption: Detection of lipid peroxidation by C11-BODIPY™.

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